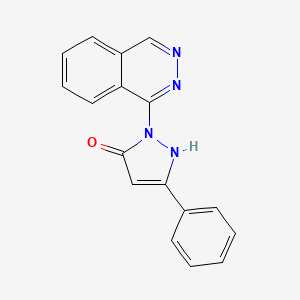

5-phenyl-2-(phthalazin-1-yl)-1H-pyrazol-3(2H)-one

Description

Properties

Molecular Formula |

C17H12N4O |

|---|---|

Molecular Weight |

288.30 g/mol |

IUPAC Name |

5-phenyl-2-phthalazin-1-yl-1H-pyrazol-3-one |

InChI |

InChI=1S/C17H12N4O/c22-16-10-15(12-6-2-1-3-7-12)20-21(16)17-14-9-5-4-8-13(14)11-18-19-17/h1-11,20H |

InChI Key |

GMNJRDCHVDRFPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NN=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-2-(phthalazin-1-yl)-1H-pyrazol-3(2H)-one typically involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often include:

Solvent: Ethanol or methanol

Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Temperature: Reflux conditions (around 70-80°C)

Industrial Production Methods

Industrial production methods for such compounds may involve continuous flow reactors to optimize yield and purity. The use of automated systems can ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Sodium borohydride in ethanol

Substitution: Halogenating agents like N-bromosuccinimide (NBS)

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-phenyl-2-(phthalazin-1-yl)-1H-pyrazol-3(2H)-one involves several steps, typically starting from phthalic anhydride and phenylhydrazine, leading to the formation of the pyrazole ring. The structural formula is represented as follows:This compound features a pyrazole core linked to a phthalazine moiety, which is crucial for its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer activities. For instance, compounds synthesized with this framework showed significant inhibition against various cancer cell lines, including Michigan Cancer Foundation-7 (MCF-7) and Hepatocellular carcinoma G2 (HepG2) cells. The half-maximal inhibitory concentrations (IC50) values indicated potent activity, with some derivatives achieving IC50 values comparable to established chemotherapeutics like sorafenib .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4b | MCF-7 | 6.92 | VEGFR-2 inhibition |

| 3e | HepG2 | 13.2 | Cell cycle arrest in G2-M phase |

| 5b | Various | TBD | Induction of apoptosis |

VEGFR-2 Inhibition

The compound has been identified as a potent inhibitor of VEGFR-2, which plays a critical role in angiogenesis and tumor growth. Molecular docking studies revealed that the binding affinity of this compound derivatives to VEGFR-2 is significantly enhanced by specific modifications to the pyrazole and phthalazine moieties. This suggests that structural optimization can lead to improved therapeutic agents targeting angiogenesis in tumors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for developing more effective derivatives. Preliminary SAR studies have indicated that:

- Substituent Positioning : The position and electronic nature of substituents on the phenyl ring significantly influence biological activity.

- Spacer Length : The type and length of spacers connecting the pyrazole ring to other functional groups affect binding affinity and inhibitory potency against VEGFR-2.

- Hydrophobic Interactions : Increased hydrophobic interactions between the compound and target proteins enhance binding stability .

Mechanism of Action

The mechanism of action of 5-phenyl-2-(phthalazin-1-yl)-1H-pyrazol-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolone Derivatives with Aromatic Substituents

- Compound 12 (5-((Methyl(naphthalen-2-yl)amino)methyl)-1H-pyrazol-3(2H)-one) and Compound 13 (5-((Methyl(naphthalen-1-yl)amino)methyl)-1H-pyrazol-3(2H)-one): Structural Features: Naphthalene substituents introduce bulkier aromatic systems compared to the phenyl group in the target compound. Synthesis: Prepared via general procedures D and E (alkylation/condensation) . Physicochemical Data:

- MS (ESI) : m/z 254.1 [M+H]⁺ for both.

Elemental Analysis : Higher carbon content (~70%) due to naphthalene vs. 67.3% for the target compound (estimated).

Compounds 14–16 (Dichlorophenyl-Substituted Pyrazolones) :

- Structural Features : Chlorine atoms enhance electron-withdrawing effects, contrasting with the electron-neutral phthalazine in the target compound.

- Elemental Analysis : Lower carbon content (~48%) due to chlorine .

- Biological Relevance : Chlorinated derivatives often exhibit improved membrane permeability and metabolic stability .

Azo-Linked Pyrazolones with Anti-Tubercular Activity

- Compounds 1a–1d (e.g., 5-methyl-2-(5-methylbenzo[d]thiazol-2-yl)-4-(p-tolyldiazenyl)-1H-pyrazol-3(2H)-one) :

- Structural Features : Azo (-N=N-) linkages and benzo[d]thiazol groups enhance π-conjugation and electron density.

- Activity : Compounds 1a and 1b show maximum anti-tubercular activity against M. tuberculosis due to electron-donating methyl groups on the aryl moiety. In contrast, bromo/chloro substituents (1c, 1d) reduce potency .

- Mechanistic Insight : Electron-donating groups improve bacterial membrane penetration, whereas electron-withdrawing groups (e.g., Cl, Br) may hinder uptake .

Sulfur-Containing Pyrazolones (Anti-ALS Agents)

- ASP-Based Compounds (e.g., Compound 19: 5-((3,5-dichlorophenylthio)methyl)-1H-pyrazol-3(2H)-one) :

- Structural Features : Thioether linkages replace the phthalazine ring, introducing flexibility and sulfur-mediated hydrophobic interactions.

- Activity : Compound 19 exhibits an EC₅₀ of 170 nM against mutant SOD1G93A, highlighting the importance of 3,5-dichlorophenyl groups for potency .

- PK/PD : Rapid clearance in pharmacokinetic assays suggests structural modifications (e.g., phthalazine’s rigidity) might improve metabolic stability .

Crystallographic and Hydrogen-Bonding Comparisons

- 4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one :

- Planarity : The pyrazolone ring is nearly planar (RMSD = 0.025 Å), similar to the target compound.

- Dihedral Angles : The benzothiazole system aligns at 4.7° with the pyrazolone core, whereas the phthalazine group in the target compound may adopt a larger angle, affecting packing efficiency .

- Hydrogen Bonding : Pyrazolone carbonyl groups often participate in intermolecular H-bonds, influencing solubility and crystal morphology .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Spectroscopic and Analytical Data

Key Research Findings

- Electron-Donating vs. Withdrawing Groups : Azo-linked pyrazolones with electron-donating substituents (e.g., -CH₃) show enhanced bioactivity compared to halogenated analogs .

- Role of Rigidity : Phthalazine’s planar structure may improve binding affinity to enzymatic targets (e.g., SOD1) compared to flexible thioether-linked ASP derivatives .

- Synthetic Accessibility: The target compound’s preparation likely follows methods similar to (e.g., alkylation of pyridazinones with halides), though specifics are unreported .

Biological Activity

5-Phenyl-2-(phthalazin-1-yl)-1H-pyrazol-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 288.30 g/mol. Its structure features a pyrazolone core fused with a phthalazine moiety, which is significant for its biological activity .

Pharmacological Activities

The compound exhibits several pharmacological properties, including:

- Anticancer Activity : Research indicates that derivatives of phthalazinones, including this compound, have shown promising anticancer effects. They act through various mechanisms such as inhibiting cell proliferation and inducing apoptosis in cancer cells .

- Anti-inflammatory Effects : The compound has been studied for its potential to reduce inflammation, which is crucial in treating conditions like arthritis and other inflammatory diseases. It modulates inflammatory pathways, thereby reducing cytokine production .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MIC) have been recorded, indicating effective antibacterial properties .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in disease pathways, including those related to cancer progression and inflammation.

- Receptor Interaction : It may bind to various receptors implicated in pain and inflammatory responses, modulating their activity.

Case Studies

Several studies have highlighted the efficacy of this compound:

Study 1: Anticancer Activity

In vitro tests demonstrated that the compound significantly inhibited the growth of human cancer cell lines (e.g., HeLa and MCF7). The IC50 values indicated potent cytotoxicity, suggesting its potential as an anticancer agent .

Study 2: Anti-inflammatory Effects

A study assessed the anti-inflammatory effects using animal models of arthritis. Treatment with the compound resulted in a marked reduction in paw swelling and inflammatory markers compared to control groups .

Study 3: Antimicrobial Efficacy

The antimicrobial activity was evaluated using agar diffusion methods against Gram-positive and Gram-negative bacteria. The compound showed significant zones of inhibition, particularly against Staphylococcus aureus and Escherichia coli .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-phenyl-2-(phthalazin-1-yl)-1H-pyrazol-3(2H)-one and its derivatives?

- Methodological Answer : The compound can be synthesized via multi-step procedures involving Mannich reactions, cyclocondensation, or nucleophilic substitution. For example, pyrazolone derivatives are often prepared using general protocols (e.g., "Procedure D/E" in and ), where intermediates are purified via column chromatography and characterized via , , and mass spectrometry (MS). Key steps include optimizing reaction conditions (e.g., nitrogen atmosphere, stoichiometric ratios) to improve yields, which typically range from 45% to 75% for analogous compounds .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : X-ray crystallography using programs like SHELX ( ) or ORTEP-3 ( ) is critical for resolving bond geometries and hydrogen-bonding patterns. Complementary techniques include:

- NMR Spectroscopy : (δ 6.8–8.2 ppm for aromatic protons) and (e.g., carbonyl signals at ~160–170 ppm) to verify substituent positions .

- Elemental Analysis : Matching calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) to confirm purity .

- Mass Spectrometry : ESI-MS to detect molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What are the primary biological activities reported for structurally related pyrazolone derivatives?

- Methodological Answer : Analogous compounds exhibit antimicrobial and antioxidant properties. For example, disc diffusion assays ( ) against Staphylococcus aureus and Escherichia coli show inhibition zones of 15–25 mm at 30 µg/mL. Antioxidant activity is assessed via plasmid DNA protection assays ( ), where pyrazolones prevent oxidative cleavage by Fenton reagents, evidenced by single-band retention in gel electrophoresis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for phthalazinone-pyrazolone hybrids?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C=O vs. C-N distances) may arise from dynamic disorder or twinning. Use high-resolution data (≤0.8 Å) and SHELXL refinement ( ) with anisotropic displacement parameters. For ambiguous cases, compare with DFT-optimized geometries or leverage hydrogen-bonding graph-set analysis () to validate supramolecular packing .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in pyrazolone-based inhibitors?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., Cl, NO) at the phenyl ring to enhance antimicrobial potency (). For instance, dichlorophenyl derivatives show 20% higher activity than naphthyl analogs .

- Lipophilicity Optimization : LogP calculations (e.g., via HPLC retention times) can correlate with membrane permeability. Pyrazolones with logP >2.5 ( ) exhibit better gram-negative bacterial penetration .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., mutant SOD1 in ), focusing on π-π stacking with phthalazine moieties .

Q. How can researchers address inconsistent biological activity data across studies?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., nutrient agar composition in disc diffusion tests). Standardize protocols using CLSI guidelines and include controls (e.g., amoxicillin for bacteria, nystatin for fungi). For antioxidant assays ( ), ensure consistent Fenton reagent concentrations (e.g., 50 µM Fe) and quantify DNA damage via densitometry .

Q. What advanced techniques are recommended for studying the metal-chelating properties of this compound?

- Methodological Answer :

- Spectrophotometry : Monitor UV-Vis absorbance shifts (e.g., 450 → 550 nm) upon Co(II)/Pb(II) complexation ( ). Use Job’s method to determine stoichiometry (e.g., 1:1 or 1:2 metal:ligand ratios).

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+Co] adducts.

- X-ray Absorption Spectroscopy (XAS) : Analyze coordination geometry (e.g., octahedral vs. tetrahedral) for industrial catalyst design .

Methodological Challenges & Solutions

Q. What are common pitfalls in optimizing synthetic yields for phthalazinone-pyrazolone hybrids?

- Answer : Low yields (e.g., <30%) may result from steric hindrance at the phthalazine N1 position. Solutions include:

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1–2h ().

- Catalytic Systems : Employ Pd/C or CuI to accelerate cross-coupling steps ( ).

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to prevent side reactions during functionalization .

Q. How can computational methods enhance the design of pyrazolone derivatives with improved bioactivity?

- Answer :

- QSAR Modeling : Train models on datasets (e.g., IC values from ) to predict activity cliffs.

- Molecular Dynamics (MD) : Simulate binding stability with target enzymes (e.g., xanthine oxidase in ) over 100-ns trajectories.

- ADMET Prediction : Use SwissADME to optimize pharmacokinetics (e.g., BBB permeability, CYP inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.